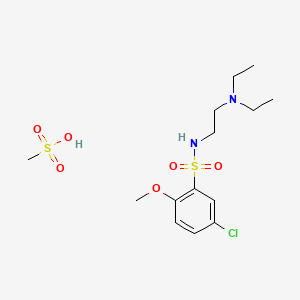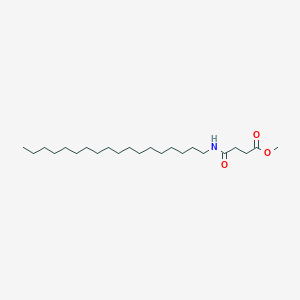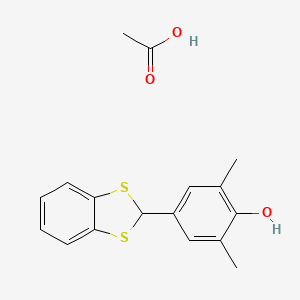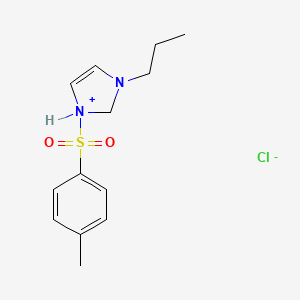
N-Dodecyl-N'-(4-methylpentan-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dodecyl-N’-(4-methylpentan-2-yl)thiourea: is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic substituents This particular compound features a dodecyl group (a twelve-carbon alkyl chain) and a 4-methylpentan-2-yl group attached to the nitrogen atoms of the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N’-(4-methylpentan-2-yl)thiourea typically involves the reaction of dodecylamine with 4-methylpentan-2-isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Dodecylamine+4-Methylpentan-2-isothiocyanate→N-Dodecyl-N’-(4-methylpentan-2-yl)thiourea
The reaction is usually performed at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-Dodecyl-N’-(4-methylpentan-2-yl)thiourea may involve larger-scale reactions using similar starting materials. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-N’-(4-methylpentan-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The alkyl groups attached to the nitrogen atoms can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the reagents used.
Scientific Research Applications
N-Dodecyl-N’-(4-methylpentan-2-yl)thiourea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It may be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the formulation of specialty chemicals, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-Dodecyl-N’-(4-methylpentan-2-yl)thiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. The dodecyl and 4-methylpentan-2-yl groups contribute to the compound’s hydrophobicity, influencing its interactions with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
N-Dodecyl-N’-(4-methylpentan-2-yl)thiourea can be compared with other thiourea derivatives, such as:
N-Phenyl-N’-(4-methylpentan-2-yl)thiourea: Similar structure but with a phenyl group instead of a dodecyl group.
N-Dodecyl-N’-(2-methylpropyl)thiourea: Similar structure but with a 2-methylpropyl group instead of a 4-methylpentan-2-yl group.
N-Dodecyl-N’-(2-ethylhexyl)thiourea: Similar structure but with a 2-ethylhexyl group instead of a 4-methylpentan-2-yl group.
The uniqueness of N-Dodecyl-N’-(4-methylpentan-2-yl)thiourea lies in its specific combination of alkyl groups, which can influence its chemical reactivity, biological activity, and physical properties.
Properties
CAS No. |
62552-11-8 |
|---|---|
Molecular Formula |
C19H40N2S |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
1-dodecyl-3-(4-methylpentan-2-yl)thiourea |
InChI |
InChI=1S/C19H40N2S/c1-5-6-7-8-9-10-11-12-13-14-15-20-19(22)21-18(4)16-17(2)3/h17-18H,5-16H2,1-4H3,(H2,20,21,22) |
InChI Key |
LOYBBJKEDWCRIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=S)NC(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Oxo-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate](/img/structure/B14520811.png)
![Naphtho[1,2-b]thiophene, 2,3-dimethyl-](/img/structure/B14520816.png)
![1-Acetyl-5-[bis(2-chloroethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14520818.png)

![4,4'-[(6-Anilino-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14520820.png)
![Benzene, 1,2,4,5-tetrakis[bis(ethylthio)methyl]-](/img/structure/B14520829.png)




![Diethyl [(1-phenylcyclopentyl)methyl]propanedioate](/img/structure/B14520862.png)



